Ethyl 2-amino-4-methoxybenzoate

Descripción general

Descripción

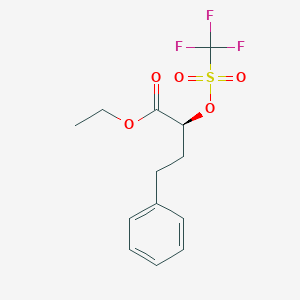

Ethyl 2-amino-4-methoxybenzoate is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21500 . The compound is also known by other synonyms such as 2-Amino-4-methoxy-benzoesaeure-aethylester, 2-amino-4-methoxy-benzoic acid ethyl ester, 1-(2-Amino-4-methoxy-phenyl)-aethanon, 2-Ethylcarboxy-5-methoxyaniline, 1-(2-amino-4-methoxy-phenyl)-ethanone, and 2’amino-4’-methoxyacetophenone .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-methoxybenzoate involves several steps. The synthetic route includes the use of precursors such as Ethyl 4-methoxybenzoate, Ethanol, 2-Amino-4-methoxybenzoate, 6-Methoxyindoline, Acetamide, and 3-anisidine . The literature references for the synthesis include works by Johnstone et al. in the Australian Journal of Chemistry, 1958, and Booker-Milburn, Kevin I.; Dunkin, Ian R.; Kelly, Frances C.; Khalaf, Abedawn I.; Learmonth, David A.; Proctor, George R.; Scopes, David I. C. in the Journal of the Chemical Society - Perkin Transactions 1, 1997 .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-methoxybenzoate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 195.09000 . The compound has a density of 1.148g/cm3, a boiling point of 326.736ºC at 760 mmHg, and a flash point of 157.15ºC .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-methoxybenzoate has a density of 1.148g/cm3 . It has a boiling point of 326.736ºC at 760 mmHg . The molecular formula of the compound is C10H13NO3, and it has a molecular weight of 195.21500 . The compound has a flash point of 157.15ºC . The exact mass of the molecule is 195.09000 . The compound has a LogP value of 2.03530, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación

Organophosphorus Compound Studies : It is used in the study of organophosphorus compounds derived from various benzoic acids (El‐Barbary & Lawesson, 1981).

Synthesis of Condensed Heterocyclic Compounds : Ethyl 2-amino-4-methoxybenzoate aids in synthesizing condensed heterocyclic compounds, including 8-substituted isocoumarin derivatives and 4-ethenylcarbazoles (Shimizu, Hirano, Satoh, & Miura, 2009).

Synthesis of Orsellinic Acid Derivatives and Isoquinolones : It contributes to synthesizing these derivatives, which have potential pharmaceutical applications (Sainsbury, 1975).

Preparation of Poly(ethylene glycol)oxybenzoic Acids : It is used in preparing 4-poly(ethylene glycol)oxybenzoic acids and their acylaminonitriles (Sedlák, Drabina, Svobodová, & Hanusek, 2008).

Pharmacologically Active Benzo[b]thiophen Derivatives : Ethyl 2-amino-4-methoxybenzoate is a precursor in creating these derivatives, including tertiary amines and thiouronium salts (Chapman, Clarke, Gore, & Sharma, 1971).

Antibacterial, Antifungal, and Antioxidant Properties : This compound exhibits significant pharmaceutical properties, making it effective in a range of applications (Raghavendra et al., 2016).

Formation of Isoxazole and Pyrazole Ortho-Dicarboxylic Acid Esters : It reacts with hydroxylamine or hydrazines to yield these esters (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

5-HT4 Receptor Agonist and Antagonist : The compound has shown potential in acting as both an agonist and antagonist for 5-HT4 receptors (Yang et al., 1997).

Anti-coccidial Activity : It has been identified as having potent anti-coccidial activity, especially in certain derivatives (Rogers et al., 1964).

Antiproliferative Agent Targeting Tubulin : It is used in synthesizing compounds that target tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells (Romagnoli et al., 2008).

Application in Sunscreens and Anesthetic Ointments : Ethyl 2-amino-4-methoxybenzoate, known as Ethyl-4-aminobenzoate or Et-PABA, is used in sunscreens and anesthetic ointments (Li et al., 2017).

Neuroleptic Potential : It is identified as a potential neuroleptic in the sulpiride series (Valenta et al., 1990).

Synthesis of Amisulpride : Ethyl 2-amino-4-methoxybenzoate is used in synthesizing Amisulpride, an atypical antipsychotic drug (Chen Yuhong & Chen-Yan Wei, 2011).

Solubility Research : Its solubility in different solvents is crucial for purification processes (Zhu et al., 2019).

Cytotoxic Activity : Derivatives of this compound have shown cytotoxic activity against cancer cell lines, such as the A549 cell line (non-small cell lung cancer) (Jasztold-Howorko et al., 2005).

Quantitative Analysis in Pharmaceuticals : It is used in the quantitative analysis and purity control of pharmaceuticals, particularly in the determination of sulpiride and its impurities (Agbaba et al., 1999).

Propiedades

IUPAC Name |

ethyl 2-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDNIMBKAKKJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)